molecular formula C10H8ClN B1581662 1-(4-Chlorophenyl)-1H-pyrrole CAS No. 5044-38-2

1-(4-Chlorophenyl)-1H-pyrrole

Cat. No. B1581662
CAS RN: 5044-38-2
M. Wt: 177.63 g/mol
InChI Key: LTOQUFIOYDCJFJ-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-1H-pyrrole is a chemical compound that has been widely studied for its potential applications in scientific research . This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals . Its unique chemical properties have made it a valuable tool in the study of biochemical and physiological processes .


Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .


Chemical Reactions Analysis

1-(4-Chlorophenyl)-1H-pyrrole has been widely used in scientific research as a precursor for the synthesis of various pharmaceuticals and agrochemicals . It has also been used as a reagent in the study of biochemical and physiological processes, particularly in the field of neuroscience .


Physical And Chemical Properties Analysis

1-(4-Chlorophenyl)-1H-pyrrole is a solid at room temperature . It has a molecular weight of 387.82 . It is relatively easy to synthesize and purify, making it a valuable tool in the laboratory .

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis and Characterization : A new pyrrole derivative, closely related to 1-(4-Chlorophenyl)-1H-pyrrole, was synthesized and characterized using various spectroscopic techniques. This compound demonstrated good corrosion inhibition efficiency on steel surfaces, indicating its potential application in corrosion protection (Louroubi et al., 2019).

Biological Applications

  • Antimycobacterial Agents : Derivatives of 1,5-Diphenylpyrrole, with structural similarities to 1-(4-Chlorophenyl)-1H-pyrrole, showed promising activity against Mycobacterium tuberculosis. These compounds were synthesized with various lipophilic substituents to evaluate their influence on antimycobacterial activity (Biava et al., 2008).

Chemical Reactivity and Properties

  • Site-Selective Lithiation : Research on the selective lithiation of 1-(chlorophenyl)pyrroles, including 1-(4-chlorophenyl)pyrrole, revealed novel methods to achieve mono- or dilithiations. This process is significant for the synthesis of complex organic compounds, demonstrating the compound's utility in organic synthesis (Fogassy et al., 2001).

Nanotechnology and Catalysis

  • One-Pot Synthesis Using Nano Catalysts : A study demonstrated the use of CuO nanoparticles as an effective catalyst for the one-pot synthesis of highly substituted pyrroles, including derivatives of 1-(4-Chlorophenyl)-1H-pyrrole. This method emphasizes the compound's relevance in nanotechnology and catalysis (Saeidian et al., 2013).

Molecular Structure Analysis

  • Crystal Structure Determination : The crystal structure of functionalized pyrroles, related to 1-(4-Chlorophenyl)-1H-pyrrole, was determined using synchrotron X-ray powder diffraction. This study highlights the compound's significance in crystallography and structural analysis (Silva et al., 2012).

Thermochemical Studies

  • Thermochemistry of Halogenated Pyrroles : A calorimetric and computational study of halogenated 1-phenylpyrrole derivatives, including 1-(4-chlorophenyl)pyrrole, provided insights into their thermochemical properties. This research is crucial for understanding the energetic aspects of these compounds (Santos & Silva, 2010).

Environmental Impact

  • Degradation Dynamics in Agriculture : The degradation dynamics of chlorfenapyr, a compound structurally similar to 1-(4-Chlorophenyl)-1H-pyrrole, were studied in chili, cabbage, and soil. This research provides essential information on the environmental impact and degradation behavior of related compounds (Ditya et al., 2010).

Safety And Hazards

This compound can be toxic and potentially hazardous if not handled properly, and its use is subject to strict regulations and safety protocols . It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-chlorophenyl)pyrrole
Source PubChem
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InChI

InChI=1S/C10H8ClN/c11-9-3-5-10(6-4-9)12-7-1-2-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTOQUFIOYDCJFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198481
Record name 1-(4-Chlorophenyl)-1H-pyrrole
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Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name 1-(4-Chlorophenyl)-1H-pyrrole
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Product Name

1-(4-Chlorophenyl)-1H-pyrrole

CAS RN

5044-38-2
Record name 1-(4-Chlorophenyl)-1H-pyrrole
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Record name 1-(4-Chlorophenyl)pyrrole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
M Almeida, P Johannesson, A Boman… - Journal of Labelled …, 2005 - Wiley Online Library
N‐[1‐(4‐chlorophenyl)‐1H‐pyrrol‐2‐yl‐ 13 C 4 ‐methyleneamino]guanidinium acetate has been synthesized by a four‐step procedure. This involved reduction of the Weinreb amide N,…
SA Chaudhari, VM Patil, SM Chavan, SV Patil… - 2020 - wjpr.s3.ap-south-1.amazonaws.com
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH Page 1 Chaudhari et al. World Journal of Pharmaceutical Research www.wjpr.net Vol 9, Issue 11, 2020. 910 SYNTHESIS OF …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
SA Chaudhari, VM Patil, SM Chavan, SV Patil, VR Patil - ijcspub.org
The compound 1a-c was reacted with bromine in DMF to obtained dibromo succinimide 2a-c. The compound 2a-c were reacted with N, N-dimethyl amine as a base followed by …
Number of citations: 2 ijcspub.org
S Chaudhari, V Patil, S Chavan, K Dingore, S Patil… - jpcbs.info
The compound 1 was reacted with bromine in DMF to obtain dibromosuccinimides 2 The compound 2 was react with pyrrolidine, piperidine and morpholine as a base followed by …
Number of citations: 2 www.jpcbs.info
C Bharkavi, SV Kumar, MA Ali, H Osman… - Bioorganic & medicinal …, 2017 - Elsevier
An efficient one-pot microwave assisted stereoselective synthesis of novel dihydro-2′H-spiro[indene-2,1′-pyrrolo[3,4-c]pyrrole]-tetraone derivatives through three-component 1,3-…
Number of citations: 19 www.sciencedirect.com
G Surineni, P Yogeeswari, D Sriram… - Bioorganic & medicinal …, 2015 - Elsevier
A series of novel carbazole tethered pyrrole derivatives were designed by coupling core fragments of antitubercular agents, carbazole and substituted pyrrole in single molecular …
Number of citations: 50 www.sciencedirect.com
AK Guin, R Mondal, G Chakraborty, S Pal… - The Journal of Organic …, 2022 - ACS Publications
Herein, we report the synthesis and characterization of two ruthenium-based pincer-type catalysts, [1]X (X = Cl, PF 6 ) and 2, containing two different tridentate pincer ligands, 2-pyrazolyl…
Number of citations: 9 pubs.acs.org
AM Salaheldin, AMF Oliveira‐Campos… - Helvetica Chimica …, 2010 - Wiley Online Library
An easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives and their transformation into new substituted pyrrolo [3, 2-b] pyridines is described. The one-step transformation …
Number of citations: 11 onlinelibrary.wiley.com
S Aslam, A Nazeer, MN Khan, N Parveen… - Asian Journal of …, 2013 - researchgate.net
Pyrrole is one of the most important heterocyclic compounds, having increasingly importance in medicinal chemistry and organic synthesis1-5. Some of the recently isolated …
Number of citations: 2 www.researchgate.net
CC Silveira, MP Fortes… - Current Organic …, 2012 - ingentaconnect.com
A new and efficient methodology for the Clauson-Kaas synthesis of N-aryl pyrroles, employing CeCl3.7H2O as catalyst, was developed. The transformation was performed in …
Number of citations: 29 www.ingentaconnect.com

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